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  • Product: Hydrocortisone phosphate triethylamine
  • CAS: 122764-80-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Prodrug Mechanism of Hydrocortisone Phosphate Triethylamine

Executive Summary Hydrocortisone, a cornerstone of anti-inflammatory therapy, is hampered by poor aqueous solubility, limiting its formulation options, particularly for high-dose, rapid-acting parenteral applications. To...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrocortisone, a cornerstone of anti-inflammatory therapy, is hampered by poor aqueous solubility, limiting its formulation options, particularly for high-dose, rapid-acting parenteral applications. To overcome this, a prodrug strategy is employed, utilizing the highly water-soluble phosphate ester of hydrocortisone. This guide provides a detailed examination of hydrocortisone phosphate, formulated as a triethylamine salt, elucidating its mechanism of action from initial administration to in vivo bioactivation. We will explore the chemical rationale for its design, the critical role of endogenous enzymes in its conversion, and the experimental methodologies required to validate its pharmacokinetic and pharmacodynamic profile. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this effective glucocorticoid prodrug strategy.

The Glucocorticoid Prodrug Strategy: A Rationale

Overcoming Formulation and Delivery Challenges

The therapeutic efficacy of many potent corticosteroids is often constrained by their physicochemical properties.[1] Glucocorticoids are lipophilic by nature, a characteristic essential for crossing cell membranes to interact with intracellular glucocorticoid receptors (GR)[1][2]. However, this same lipophilicity results in poor water solubility, creating significant hurdles for developing aqueous-based formulations for intravenous (IV) or intramuscular (IM) injection.[3]

Prodrugs offer an elegant solution to this problem. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug.[4][5] For corticosteroids, the primary goal of creating a prodrug is often to temporarily attach a hydrophilic moiety to the parent structure. This modification dramatically enhances water solubility, enabling the creation of stable, concentrated injectable solutions.[4]

Hydrocortisone: Therapeutic Profile and Intrinsic Limitations

Hydrocortisone (also known as cortisol) is the primary endogenous glucocorticoid in humans, playing a vital role in regulating metabolism, immune response, and inflammation.[1][2] As a therapeutic agent, it is used for its potent anti-inflammatory and immunosuppressive effects in a wide range of conditions.[2] Its mechanism involves binding to cytoplasmic glucocorticoid receptors; the resulting complex translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory mediators.[2]

Despite its efficacy, hydrocortisone's low water solubility (approx. 0.32 mg/mL) is a major formulation drawback.[5] This makes it difficult to prepare solutions for IV administration, which are often required for treating acute conditions where a rapid onset of action is critical.[6]

Hydrocortisone Phosphate Triethylamine: The Prodrug Entity

To address the solubility issue, hydrocortisone is converted into a phosphate ester prodrug. This specific formulation exists as a salt with triethylamine.

Chemical Structure

The prodrug is chemically named [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate, compounded with N,N-diethylethanamine (triethylamine).[7][8][9] The phosphate group is attached at the C21 position of the steroid nucleus, replacing the hydroxyl group.[7]

cluster_hydrocortisone Hydrocortisone (Active Drug) cluster_phosphate Phosphate Ester cluster_tea Triethylamine (Counter-ion) cluster_prodrug Hydrocortisone Phosphate Triethylamine (Prodrug Salt) HC [Structure of Hydrocortisone] Phosphate P(=O)(O⁻)(O⁻)-O- TEA N(CH₂CH₃)₃-H⁺ Prodrug [Structure of Hydrocortisone]-O-P(=O)(O⁻)₂  •  HN⁺(CH₂CH₃)₃

Caption: Chemical entities involved in the prodrug formulation.

The Role of the Phosphate Ester

The addition of the highly polar and ionizable phosphate group drastically increases the aqueous solubility of the hydrocortisone molecule.[4] Corticosteroid esters, particularly phosphate esters, are well-established for creating water-soluble preparations suitable for injection.[10] This allows for the formulation of a small-volume, high-dose solution that can be administered intravenously for rapid effect.[6]

The Function of Triethylamine

Triethylamine is a basic organic compound widely used in pharmaceutical synthesis and formulation.[11][12][13] In this context, it acts as a counter-ion. The hydrocortisone phosphate molecule is acidic; triethylamine is a base that neutralizes this acidity, forming a stable salt.[8] This salt formation is crucial for maintaining the pH of the formulation and ensuring the stability of the prodrug in solution.[12]

Mechanism of Action: From Prodrug to Active Moiety

The In Vivo Bioactivation Pathway

The therapeutic activity of hydrocortisone phosphate is entirely dependent on its conversion back to the active parent drug, hydrocortisone. This bioactivation is a rapid and efficient process that occurs in vivo following administration. The core reaction is the hydrolysis of the C21-phosphate ester bond.

G Prodrug Hydrocortisone Phosphate (Water-soluble, Inactive Prodrug) Enzyme Alkaline Phosphatases Prodrug->Enzyme Substrate ActiveDrug Hydrocortisone (Lipophilic, Active Drug) Enzyme->ActiveDrug Hydrolysis Byproduct Inorganic Phosphate Enzyme->Byproduct Cleavage

Caption: In vivo bioactivation of the hydrocortisone phosphate prodrug.

The Critical Role of Alkaline Phosphatases

The hydrolysis of the phosphate ester is catalyzed by a group of endogenous enzymes known as alkaline phosphatases (ALPs).[14] These enzymes are ubiquitously expressed throughout the human body, including in the liver, bone, intestine, and blood plasma. Their natural function is to dephosphorylate various substrates.

The widespread availability and high activity of ALPs ensure that hydrocortisone phosphate is rapidly and efficiently converted to active hydrocortisone shortly after entering systemic circulation.[14] This rapid bioactivation is a key feature of the prodrug's design, allowing its pharmacokinetic profile to closely mimic a direct IV injection of hydrocortisone itself.

Pharmacokinetics: How Bioactivation Influences Drug Disposition

The pharmacokinetic profile of this prodrug system can be described as a two-compartment process:

  • Prodrug Phase: Following IV administration, the highly water-soluble hydrocortisone phosphate is distributed in the bloodstream. Its concentration rapidly declines as it is cleared from circulation, primarily through enzymatic conversion.

  • Active Drug Phase: As the prodrug is hydrolyzed, the concentration of active, lipophilic hydrocortisone rises, reaching a maximum concentration (Cmax) shortly after administration. This active hydrocortisone is then distributed to tissues where it exerts its anti-inflammatory effects before being metabolized and eliminated.

ParameterHydrocortisone (Parent Drug)Hydrocortisone Phosphate (Prodrug)Rationale for Difference
Water Solubility Low (~0.3 mg/mL)[5]HighThe ionic phosphate ester group dramatically increases aqueous solubility.
Biological Activity ActiveInactiveThe phosphate group must be cleaved to allow binding to the glucocorticoid receptor.
Molecular Weight 362.46 g/mol [5]442.4 g/mol [7]Addition of the phosphate group (PO₃H₂).
Primary Use Oral, Topical, Replacement TherapyIntravenous/Intramuscular InjectionHigh water solubility enables parenteral formulations for acute conditions.[6]
Activation N/AEnzymatic Hydrolysis by ALPs[14]Relies on ubiquitous endogenous enzymes for rapid conversion.

Table 1: Comparison of Physicochemical and Pharmacological Properties.

Experimental Validation and Characterization

To confirm the prodrug mechanism and characterize its behavior, specific in vitro and in vivo experiments are essential. The following protocols represent standard methodologies in the field of drug metabolism and pharmacokinetics (DMPK).

Protocol: In Vitro Enzymatic Conversion Assay

Objective: To demonstrate that hydrocortisone phosphate is a substrate for alkaline phosphatase and to determine the kinetics of its conversion to hydrocortisone.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of hydrocortisone phosphate triethylamine in purified water.

    • Prepare a stock solution of purified alkaline phosphatase (e.g., from bovine intestinal mucosa) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • Prepare a hydrocortisone analytical standard for calibration.

  • Incubation:

    • In a temperature-controlled water bath (37°C), combine the buffer, a specific concentration of the hydrocortisone phosphate substrate, and initiate the reaction by adding the alkaline phosphatase solution.

    • Include control incubations: (a) substrate without enzyme to check for non-enzymatic degradation, and (b) enzyme without substrate as a baseline.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the enzyme and halts the conversion.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or, for higher sensitivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Quantify the concentrations of both hydrocortisone phosphate (disappearance) and hydrocortisone (appearance) at each time point against a standard curve.

    • Plot the concentration of hydrocortisone formed versus time to determine the reaction rate.

Protocol: In Vivo Pharmacokinetic Analysis in a Preclinical Model

Objective: To characterize the in vivo plasma concentrations of both hydrocortisone phosphate and hydrocortisone following intravenous administration to a relevant animal model (e.g., Sprague-Dawley rat).

cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Interpretation Dosing 1. IV Administration of Prodrug to Rat Model Sampling 2. Serial Blood Sampling (e.g., via tail vein cannula) Dosing->Sampling Processing 3. Plasma Isolation (Centrifugation) Sampling->Processing Extraction 4. Analyte Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis PK_Model 6. Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, Half-life) Analysis->PK_Model

Caption: Workflow for an in vivo preclinical pharmacokinetic study.

Methodology:

  • Animal Preparation:

    • Use surgically cannulated rats to facilitate stress-free, serial blood sampling. Acclimate animals according to institutional guidelines (IACUC).

  • Dosing:

    • Administer a single bolus dose of hydrocortisone phosphate triethylamine intravenously via the cannula. The dose should be based on established therapeutic ranges, scaled for the animal model.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified pre-dose and post-dose time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C pending analysis. The addition of a phosphatase inhibitor may be considered to prevent ex vivo conversion.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of hydrocortisone phosphate and hydrocortisone in plasma.

    • Thaw plasma samples, perform sample extraction (e.g., protein precipitation or solid-phase extraction), and analyze alongside calibration standards and quality control samples.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentrations of both the prodrug and the active drug versus time.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), clearance (CL), and elimination half-life (t½).

Clinical Significance

The hydrocortisone phosphate prodrug strategy is of immense clinical importance. It provides a means to administer a high, systemically available dose of hydrocortisone for conditions requiring immediate and potent anti-inflammatory action, such as:

  • Status Asthmaticus: Rapidly reduces airway inflammation.

  • Anaphylactic Shock: Used as an adjunct to epinephrine to prevent delayed reactions.

  • Adrenal Crisis: Provides immediate glucocorticoid replacement.

  • Septic Shock: Can be used to manage the inflammatory response.

The rapid in vivo conversion ensures that the onset of action is swift, making it a reliable tool in emergency medicine and critical care.[6]

Conclusion

Hydrocortisone phosphate triethylamine is a classic and highly successful example of a prodrug designed to overcome the formulation challenges of a poorly soluble parent molecule. By adding a phosphate ester, the molecule is rendered highly water-soluble, allowing for parenteral administration. The mechanism of action hinges on rapid and efficient hydrolysis by ubiquitous alkaline phosphatases, which releases the active hydrocortisone at the site of action and systemically. This guide has detailed the chemical rationale, the enzymatic bioactivation pathway, and the standard experimental protocols used to validate this mechanism, providing a comprehensive technical overview for scientists in the field of drug development.

References

  • Triethylamine: Properties, Applications, and Industrial Uses - Alpha Chemical Co. ()
  • Hydrocortisone Phosphate | C21H31O8P | CID 441407 - PubChem. ()
  • Hydrocortisone phosphate (Hydrocortisone 21-phosphate)
  • Kinetics of hydrocortisone sodium phosphate penetration into the human aqueous humor after topical applic
  • TRIETHYLAMINE | ()
  • Injectable Corticosteroids in Pain Management - OpenAnesthesia. ()
  • TRIETHYLAMINE (CAS 121-44-8)
  • Kinetics of hydrocortisone sodium phosphate penetration into the human aqueous humor after topical applic
  • Triethylamine Supplier | 121-44-8 | Your Reliable Distributor MAGlobal Trading. ()
  • Hydrocortisone Sodium Phosphate | C21H29Na2O8P | CID 441406 - PubChem - NIH. ()
  • Hydrocortisone sodium phosph
  • Injectable Corticosteroids in Modern Practice - Dr. Brian Cole. ()
  • Bulk Triethylamine for Industrial Applications Now
  • Hydrocortisone phosph
  • Steroids and Corticosteroids | PM&R KnowledgeNow - AAPM&R. ()
  • Hydrocortisone Sodium Phosphate - Drug Targets, Indications, Patents - P
  • HYDROCORTISONE SODIUM SUCCINATE SOLU-CORTEF® 100 mg, 100 mg/2 mL, 250 mg/2 mL, 500 mg/4 mL Sterile Powder for Injection (IM/IV) - Pfizer. ()
  • Injectable Corticosteroid and Local Anesthetic Preparations - Therapeutic Goods Administr
  • hydrocortisone (systemic). ()
  • Glucocorticoids-based prodrug design: Current str
  • Cell cycle events in the hydrocortisone regulation of alkaline phosph
  • Injectable Corticosteroids: Take Precautions and Use Caution - Université de Montréal. ()
  • Regulation of Alkaline Phosphatase in Human Skin Fibroblasts1 (345%) | Experimental Biology and Medicine. ()
  • Research advances of hydrocortisone synthesis - ResearchG
  • Hydrocortisone synthesis - ChemicalBook. ()
  • aqueous pharmaceutical formulation of hydrocortisone sodium phosphate and monothioglycerol - Justia P
  • WO2022061303A1 - Aqueous pharmaceutical formulation of hydrocortisone sodium phosphate and monothioglycerol - Google P
  • The Hydrolysis of Hydrocortisone Phosph
  • Alkaline phosphatase content and the effects of prednisolone on mammalian cells in culture - PubMed. ()
  • Hydrocortisone phosphate triethylamine | C27H46NO8P | CID 89971161 - PubChem - NIH. ()
  • Corticosteroid Conversion Calcul
  • Recycling Between Cortisol and Cortisone in Human Splanchnic, Subcutaneous Adipose, and Skeletal Muscle Tissues In Vivo - American Diabetes Associ
  • What is the mechanism of Hydrocortisone?
  • Hydrocortisone Phosphate Triethylamine | CAS No- 122764-80-1 - Chemicea. ()
  • Cortisol modification of HeLa 65 alkaline phosphatase. Decreased phosphate content of the induced enzyme - PubMed. ()
  • IL301352A - Aqueous pharmaceutical formulation of hydrocortisone sodium phosphate and monothioglycerol - Google P
  • Steroid Conversion Calcul
  • Insights into Alkaline Phosphatase Anti-Inflamm
  • Hydrocortisone phosphate triethylamine USP Reference Standard. ()

Sources

Exploratory

Technical Guide: Spectroscopic Analysis of Hydrocortisone Phosphate Triethylamine

This guide provides an in-depth technical analysis of Hydrocortisone Phosphate Triethylamine (CAS 122764-80-1), a critical reference standard and intermediate in the characterization of corticosteroid prodrugs. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Hydrocortisone Phosphate Triethylamine (CAS 122764-80-1), a critical reference standard and intermediate in the characterization of corticosteroid prodrugs.

Executive Summary

Hydrocortisone Phosphate Triethylamine (Hydrocortisone 21-phosphate triethylamine salt) is the organic amine salt form of the corticosteroid prodrug hydrocortisone phosphate. Unlike the sodium salt used in final parenteral formulations (Hydrocortisone Sodium Phosphate), the triethylamine (TEA) salt often serves as a lipophilic intermediate during synthesis or as a specific impurity reference standard (USP/EP) for quality control.

Accurate characterization requires a multi-modal spectroscopic approach to validate the steroid backbone, the integrity of the phosphate ester at position C21, and the stoichiometry of the triethylamine counter-ion.

Compound Identity:

  • Chemical Name: Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, (11

    
    )-, compd.[1][2] with 
    
    
    
    -diethylethanamine.[2]
  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [3][4]
    
  • Molecular Weight: 543.63 g/mol (Salt); 442.44 g/mol (Free Acid).

  • CAS Number: 122764-80-1.[2][3][5][6][7]

Analytical Workflow

The following workflow outlines the logical sequence for full structural elucidation, ensuring self-validation at each step.

AnalysisWorkflow Sample Hydrocortisone Phosphate Triethylamine Sample MS Mass Spectrometry (ESI-MS) Confirm MW & Phosphate Loss Sample->MS Step 1: MW Check NMR NMR Spectroscopy (1H, 13C, 31P) Confirm Structure & Stoichiometry Sample->NMR Step 3: Connectivity IR FT-IR Spectroscopy Confirm Functional Groups Sample->IR Step 2: Fingerprint Valid Validated Structure MS->Valid m/z 441 [M-H]- NMR->Valid H21-P Coupling TEA:Steroid Ratio IR->Valid P=O, C=O Bands

Figure 1: Integrated spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this compound. It confirms the site of phosphorylation (C21), the stereochemistry (11


-OH), and the molar ratio of the triethylamine counter-ion.
Experimental Protocol
  • Solvent: Deuterated Methanol (

    
    ) or Dimethyl Sulfoxide (
    
    
    
    ).
    
    
    is preferred to prevent hydroxyl proton exchange broadening, though
    
    
    allows observation of exchangeable protons.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or residual solvent peak.
    
H NMR Analysis

The spectrum is a superposition of the hydrocortisone steroid skeleton and the triethylamine cation.

Key Diagnostic Signals:

  • C21-Methylene Protons (Critical): In hydrocortisone (free alcohol), these appear as an AB quartet or singlet around

    
     4.1–4.2 ppm. In the phosphate ester , these protons shift downfield to 
    
    
    
    4.5–4.8 ppm
    and exhibit splitting due to coupling with the phosphorus nucleus (
    
    
    Hz).
  • Triethylamine (TEA) Counter-ion:

    • Methyl (

      
      ):  Triplet at 
      
      
      
      1.25 ppm (
      
      
      Hz).
    • Methylene (

      
      ):  Quartet at 
      
      
      
      3.0–3.1 ppm.
    • Stoichiometry: Integration of the TEA methylene (6H) vs. the C4 vinylic proton (1H) should yield a ratio consistent with a 1:1 salt (or specific stoichiometry if bis-TEA).

  • Steroid Skeleton:

    • H4 (Vinylic): Singlet at

      
       5.6–5.7 ppm.
      
    • H11 (

      
      ):  Multiplet/Broad singlet at 
      
      
      
      4.3–4.4 ppm.
    • C18/C19 Methyls: Singlets at

      
       0.8–1.5 ppm.
      
P NMR Analysis
  • Signal: A single resonance confirms the purity of the phosphate ester.

  • Shift: Typically

    
     0 to 5 ppm  (relative to 85% 
    
    
    
    ), depending on pH and solvent. Inorganic phosphate impurity (
    
    
    ) would appear at a distinct shift.
Summary Table: Representative H NMR Data ( )
PositionTypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
4 CH5.65s-Conjugated ketone (Ring A)
21

4.70d/m

Diagnostic: Phosphorylation site
11 CH4.38m-11

-hydroxyl methine
TEA-CH2

3.10q7.3Triethylamine (6H)
TEA-CH3

1.28t7.3Triethylamine (9H)
19

1.45s-Angular methyl
18

0.85s-Angular methyl

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation. Since this is a salt, Electrospray Ionization (ESI) is ideal.

Experimental Protocol
  • Ionization: ESI (Negative and Positive modes).

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Positive) or Ammonium Acetate (Negative).

  • Direct Infusion: 5-10

    
    L/min.
    
Interpretation
  • Negative Mode (ESI-):

    • The phosphate group readily deprotonates.

    • Base Peak:

      
      441.2 
      
      
      
      . This corresponds to the hydrocortisone phosphate anion (
      
      
      ).
    • Dimer:

      
       883.4 
      
      
      
      .
  • Positive Mode (ESI+):

    • May show the protonated free acid

      
       at 
      
      
      
      443.2 or the TEA adduct.
    • TEA Signal: Strong peak at

      
       102.1 
      
      
      
      .
  • Fragmentation (MS/MS of

    
     441): 
    
    • Loss of Phosphate: A characteristic neutral loss of 98 Da (

      
      ) or 80 Da (
      
      
      
      ).
    • Steroid Backbone: Fragments corresponding to the steroid core (e.g.,

      
       327, related to cortisone/hydrocortisone loss of side chain).
      

MSFragmentation Parent Precursor Ion [M-H]- m/z 441.2 Frag1 Loss of H3PO4 [M-H-98]- m/z 343 Parent->Frag1 Collision Induced Dissociation (CID) Frag2 Loss of CH2O + H3PO4 (Side chain cleavage) Frag1->Frag2 Further fragmentation

Figure 2: Proposed ESI(-) fragmentation pathway for Hydrocortisone Phosphate.

Infrared (IR) Spectroscopy

IR is used primarily for "fingerprinting" against a reference standard.

Key Absorption Bands
Functional GroupWavenumber (

)
Description
O-H Stretch 3200–3400Broad; Alcohol (C11, C17) and Phosphate -OH.
N-H+ Stretch 2500–2700Broad, weak; Characteristic of triethylammonium salt.
C=O (Ketone) 1705–1720C20 Ketone (Side chain).
C=O (Enone) 1640–1660C3 Conjugated Ketone (Ring A).
P=O Stretch 1200–1250Strong; Phosphate ester.
P-O-C Stretch 1000–1050Strong; Aliphatic phosphate ester linkage.

References

  • United States Pharmacopeia (USP). Hydrocortisone Phosphate Triethylamine Reference Standard.[2] USP Catalog No. 1320001. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89971161, Hydrocortisone phosphate triethylamine.Link

  • Hogg, J. A., et al. (1955). Esters of Hydrocortisone. Journal of the American Chemical Society. (Foundational chemistry of hydrocortisone esters).
  • SpectraBase. Hydrocortisone Sodium Phosphate IR Spectrum. Wiley Science Solutions. (Reference for phosphate ester bands). Link

Sources

Foundational

hydrocortisone phosphate triethylamine CAS number 122764-80-1 properties

Technical Whitepaper: Hydrocortisone Phosphate Triethylamine (CAS 122764-80-1) [1] Executive Summary Hydrocortisone Phosphate Triethylamine (CAS 122764-80-1) is the triethylamine (TEA) salt of the corticosteroid hydrocor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Hydrocortisone Phosphate Triethylamine (CAS 122764-80-1) [1]

Executive Summary

Hydrocortisone Phosphate Triethylamine (CAS 122764-80-1) is the triethylamine (TEA) salt of the corticosteroid hydrocortisone 21-phosphate.[1] While the sodium salt (Hydrocortisone Sodium Phosphate) is the active pharmaceutical ingredient (API) in injectable formulations due to its physiological compatibility, the triethylamine salt serves a critical role as a USP Reference Standard (RS) .[1]

Its significance lies in its superior physicochemical stability and crystallinity compared to the highly hygroscopic sodium salt, making it the preferred gravimetric standard for quantifying the active phosphate ester in quality control (QC) workflows. This guide details the chemical properties, synthesis rationale, analytical applications, and stability profiles necessary for its effective use in drug development.[1]

Chemical Identity & Physicochemical Profile

The compound is an ion pair consisting of the anionic hydrocortisone 21-phosphate ester and the cationic triethylammonium counter-ion.

Table 1: Core Chemical Specifications

PropertySpecification
CAS Number 122764-80-1
Chemical Name Hydrocortisone 21-phosphate triethylamine salt
Molecular Formula

(Salt);

(Total)
Molecular Weight 543.63 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and ethanol; sparingly soluble in non-polar organics.[1][2]
pKa Values Phosphate:

,

; Triethylamine:

Hygroscopicity Low (relative to sodium salt), enabling stable weighing.[1]
Structural Logic

The phosphate group at C-21 renders the molecule amphiphilic. The triethylamine counter-ion increases lipophilicity relative to the sodium salt, allowing for better behavior in organic synthesis solvents (like acetonitrile) and providing a robust crystal lattice for the reference standard.

Synthesis & Manufacturing Rationale

The synthesis of Hydrocortisone Phosphate Triethylamine is typically an intermediate step or a specific purification route to generate the high-purity reference material. The process avoids the use of metal hydrides or heavy metal catalysts that could contaminate the final standard.

Mechanistic Pathway
  • Activation: Hydrocortisone is functionalized at the C-21 position (often via an iodide or mesylate intermediate) to create a leaving group.[1]

  • Phosphorylation: The intermediate reacts with phosphoric acid in the presence of triethylamine (TEA). TEA acts as a proton scavenger and solubilizing base, driving the reaction in anhydrous organic media (e.g., acetonitrile).[1]

  • Crystallization: The TEA salt precipitates or is crystallized directly, offering a purification advantage over the sodium salt, which often forms an amorphous lyophilizate.[1]

SynthesisPathway HC Hydrocortisone (C21-OH) Act Activation (Mesyl/Iodo Chloride) HC->Act Derivatization Inter C21-Leaving Group Intermediate Act->Inter Phos Phosphorylation (H3PO4 + Et3N / MeCN) Inter->Phos Nucleophilic Substitution TEA_Salt Hydrocortisone Phosphate Triethylamine Salt (Crystalline Solid) Phos->TEA_Salt Crystallization

Figure 1: Synthetic route for the isolation of the triethylamine salt form.

Analytical Applications (USP Methodology)

The primary application of CAS 122764-80-1 is as a calibrator in HPLC and UV assays for Hydrocortisone Sodium Phosphate Injection .[1]

Why use the TEA Salt as a Standard?
  • Stoichiometry: It provides a defined 1:1 salt stoichiometry, unlike sodium salts which can exist as variable hydrates.[1]

  • Solubility Match: It dissolves instantly in aqueous mobile phases, dissociating into the active hydrocortisone phosphate anion and the spectrally silent triethylammonium cation.

Protocol: HPLC Assay for Potency
  • Column: L1 (C18), 5 µm, 4.6 × 150 mm (e.g., Zorbax SB-C18 or equivalent).[1]

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile (approx. 75:25).[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 254 nm.[1][3][4]

  • Standard Prep: Dissolve accurately weighed Hydrocortisone Phosphate Triethylamine RS in water to obtain ~20 µg/mL.[5]

  • System Suitability:

    • Tailing factor: NMT 2.0.

    • RSD: NMT 2.0%.

AnalyticalWorkflow Sample Unknown Sample (Na+ Salt Injection) Prep Dissolution in Water (Dissociation to Anion) Sample->Prep Std Reference Standard (TEA Salt - CAS 122764-80-1) Std->Prep HPLC HPLC-UV Analysis (C18 Column, pH 7) Prep->HPLC Inject Data Compare Peak Areas (Calculate Potency) HPLC->Data Retention Time ~2.3 min

Figure 2: Analytical workflow utilizing the TEA salt for potency determination.

Stability & Degradation Pathways[1][6]

Understanding the degradation of the standard is vital for storage and handling. The phosphate ester bond is susceptible to hydrolysis, a reaction catalyzed by extreme pH and metal ions (specifically Copper).

Degradation Mechanism
  • Hydrolysis: The C21-phosphate ester hydrolyzes to release free Hydrocortisone and inorganic phosphate. This is the primary failure mode.

  • Oxidation: The C-17 side chain is sensitive to oxidative degradation, forming 21-dehydrohydrocortisone or 17-ketosteroids, though the phosphate group offers some steric protection compared to the free alcohol.[1]

Storage Recommendation: Store in tight, light-resistant containers. While the TEA salt is stable at room temperature, long-term storage at 2-8°C is recommended to prevent slow hydrolysis.[1]

Degradation Parent Hydrocortisone Phosphate (Active Anion) Hydrolysis Hydrolysis (pH <3 or >9, Cu2+) Parent->Hydrolysis FreeHC Hydrocortisone (Precipitate) Hydrolysis->FreeHC + H3PO4 Oxidation Oxidative Degradation FreeHC->Oxidation Aldehyde 21-Dehydrohydrocortisone (Impurity G) Oxidation->Aldehyde

Figure 3: Primary degradation pathways impacting standard purity.[1]

Safety & Handling (GHS)

Although used in small quantities as a standard, the compound carries hazards associated with corticosteroids and the triethylamine component.

  • Signal Word: DANGER

  • Hazard Statements:

    • H361d: Suspected of damaging the unborn child (Reproductive Toxicity).

    • H372: Causes damage to organs through prolonged or repeated exposure (STOT-RE).[1]

  • Handling: Use only in a fume hood with nitrile gloves. Avoid dust generation.

References

  • United States Pharmacopeia (USP) . Hydrocortisone Sodium Phosphate Injection Monograph. USP-NF Online.[1] [1]

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 89971161, Hydrocortisone phosphate triethylamine. [1]

  • Flynn, G. L., & Lamb, D. J. (1970) .[1] Factors influencing the hydrolysis of hydrocortisone phosphate. Journal of Pharmaceutical Sciences, 59(10), 1433–1438.[1]

  • Sigma-Aldrich . Hydrocortisone phosphate triethylamine USP Reference Standard - Safety Data Sheet. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Guidelines for the Use of Hydrocortisone Phosphate Triethylamine as a USP Reference Standard

Introduction: The Role of a Primary Standard Hydrocortisone Phosphate, a corticosteroid ester, is a critical active pharmaceutical ingredient (API) used in various anti-inflammatory formulations. The United States Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Primary Standard

Hydrocortisone Phosphate, a corticosteroid ester, is a critical active pharmaceutical ingredient (API) used in various anti-inflammatory formulations. The United States Pharmacopeia (USP) provides a highly characterized reference standard, Hydrocortisone Phosphate Triethylamine, for use in compendial assays and tests.[1][2] This salt form ensures stability and suitability for analytical use. As a primary reference standard, it is not intended for use as a drug but serves as the benchmark against which in-house standards and product samples are qualified, ensuring the identity, strength, quality, and purity of pharmaceutical products.[3][4]

This document provides a detailed guide for researchers, analytical scientists, and quality control professionals on the correct storage, handling, and application of Hydrocortisone Phosphate Triethylamine USP Reference Standard (RS). The protocols herein are synthesized from official USP monographs and established analytical practices to ensure procedural integrity and trustworthy results.[5][6]

Reference Standard Profile

A thorough understanding of the reference material's properties is fundamental to its correct application.

PropertyValueSource(s)
Official Name Hydrocortisone Phosphate Triethylamine USP Reference Standard[1]
CAS Number 122764-80-1[1][2]
Molecular Formula C₂₁H₃₁O₈P · C₆H₁₅N[1][7]
Molecular Weight 543.63 g/mol [1][8]
Synonyms Cortisol 21-phosphate triethylamine salt[2]
Primary Use Official standard for assays specified in USP monographs, such as for Hydrocortisone Sodium Phosphate and its corresponding injection.[1][5][6]
Format Neat (pure solid)[2]

Critical Procedures: Storage and Handling

The integrity of a reference standard is paramount. Improper handling can compromise its purity and assigned value, leading to inaccurate analytical outcomes. The lifecycle of a reference standard, from receipt to disposal, must be governed by stringent laboratory procedures.[4][9]

Storage Protocols
  • Unopened Vials: Always store the standard in its original, unopened, and stoppered container as provided by USP.[3] The specific storage conditions (e.g., temperature, light sensitivity) are lot-specific and are authoritatively stated on the vial's label.[4][10] If no specific directions are given, store the vial at controlled room temperature, protected from moisture, light, and excessive heat or freezing.[3][10]

  • Opened Vials: Once opened, the stability of the remaining material is no longer guaranteed by USP, as it is subject to the user's laboratory environment and handling practices.[11] Any unused portion should be stored in a tightly sealed container, potentially blanketed with an inert gas like nitrogen or argon, and stored under the conditions specified on the label.

Pre-Use Handling

Certain lots may require drying before use. This instruction will be explicitly stated on the reference standard's label.

  • Do Not Dry the Entire Vial: Never dry the entire contents of the original USP container. Repetitive heating and exposure to the atmosphere can degrade the standard.[3]

  • Use a Dedicated Aliquot: Transfer a sufficient amount of the standard to a clean, dry, separate vessel for the drying procedure.[9]

  • Follow Label Instructions: Adhere strictly to the drying method specified on the label (e.g., "Dry in vacuum at 80°C for 5 hours").[5]

  • Potency Basis: The potency value stated on the label corresponds to the dried material. No further correction for loss on drying is needed if the procedure is followed correctly.[3]

G cluster_storage Receiving & Storage cluster_prep Preparation for Use receive Receive Standard verify Verify Lot is 'Current' or 'Previous' with Valid Use Date receive->verify check_label Read Label for Storage Conditions verify->check_label store Store in Original Container per Label check_label->store get_vial Retrieve Vial store->get_vial check_dry Label Requires Drying? get_vial->check_dry aliquot Transfer Aliquot to Separate Vessel check_dry->aliquot Yes weigh_as_is Accurately Weigh 'As Is' Material check_dry->weigh_as_is No dry Dry Aliquot per Label aliquot->dry weigh_dried Accurately Weigh Dried Material dry->weigh_dried dissolve Dissolve for Standard Solution weigh_dried->dissolve weigh_as_is->dissolve

Application Protocols

Hydrocortisone Phosphate Triethylamine RS is primarily used in identification tests and quantitative assays. Below are detailed protocols derived from official pharmacopeial methods.

Protocol 1: Assay of Hydrocortisone Sodium Phosphate Injection (UV-Vis Spectrophotometry)

This compendial assay relies on a colorimetric reaction with phenylhydrazine, a classic method for quantifying corticosteroids.[6][12]

4.1.1 Principle The assay involves a reaction between the corticosteroid and phenylhydrazine hydrochloride in a sulfuric acid/isopropyl alcohol medium. This reaction produces a colored complex whose absorbance, measured at approximately 410 nm, is directly proportional to the concentration of the hydrocortisone derivative.[12]

4.1.2 Reagents and Materials

  • Hydrocortisone Phosphate Triethylamine USP RS

  • Phenylhydrazine hydrochloride solution: Dissolve 65 mg of phenylhydrazine hydrochloride in 100 mL of dilute sulfuric acid (3 in 5), add 50 mL of isopropyl alcohol, and mix. This solution must be prepared fresh daily.[6][12]

  • Water, HPLC grade or equivalent

  • Class A volumetric flasks and pipettes

  • Calibrated UV-Vis Spectrophotometer

4.1.3 Standard Preparation

  • Accurately weigh a suitable quantity of the Hydrocortisone Phosphate Triethylamine RS.

  • Quantitatively dissolve it in water to obtain a stock solution.

  • Perform serial dilutions with water to achieve a final known concentration of approximately 110 µg/mL.[6][12]

4.1.4 Sample Preparation (Assay Preparation)

  • Pipette a volume of the Hydrocortisone Sodium Phosphate Injection, equivalent to about 100 mg of hydrocortisone sodium phosphate, into a 100-mL volumetric flask.

  • Dilute to volume with water.

  • Pipette 10 mL of this solution into a separatory funnel, wash with two 25-mL portions of methylene chloride, and discard the organic layers.

  • Transfer the remaining aqueous layer to a 100-mL volumetric flask, dilute to volume with water, and mix.[6]

4.1.5 Spectrophotometric Procedure

  • Pipette 2.0 mL of the Standard preparation into a glass-stoppered 50-mL conical flask.

  • Pipette 2.0 mL of the Assay preparation into a second, separate flask.

  • Pipette 2.0 mL of water into a third flask to serve as the reagent blank.

  • To each of the three flasks, add exactly 10.0 mL of the Phenylhydrazine hydrochloride solution and mix.

  • Place the flasks in a water bath maintained at 60°C for 2 hours.[12]

  • Cool the flasks to room temperature.

  • Set the spectrophotometer to zero using the reagent blank.

  • Concomitantly measure the absorbance of the solutions from the Assay preparation (Aᵤ) and the Standard preparation (Aₛ) at the wavelength of maximum absorbance (around 410 nm).[12]

4.1.6 Calculation Calculate the quantity (in mg) of hydrocortisone (C₂₁H₃₀O₅) in each mL of the Injection taken using the following formula:[6][13]

Quantity (mg/mL) = 0.667 * (C / V) * (Aᵤ / Aₛ)

Where:

  • 0.667 is the ratio of the molecular weight of hydrocortisone to that of hydrocortisone phosphate triethylamine.[6][13]

  • C is the concentration, in µg/mL, of USP Hydrocortisone Phosphate Triethylamine RS in the Standard preparation.[6]

  • V is the volume, in mL, of the Injection taken for the Assay preparation.[6]

  • Aᵤ and Aₛ are the absorbances of the solutions from the Assay preparation and Standard preparation, respectively.[6]

G cluster_reaction Reaction Incubation cluster_measurement Spectrophotometry prep_std Prepare Standard (Std) ~110 µg/mL pipette_std 2 mL Std Prep prep_std->pipette_std cluster_reaction cluster_reaction prep_sample Prepare Sample (Assay Prep) pipette_sample 2 mL Assay Prep prep_sample->pipette_sample prep_blank Prepare Blank (Water) pipette_blank 2 mL Blank prep_blank->pipette_blank add_reagent Add 10.0 mL Phenylhydrazine Solution to Each pipette_std->add_reagent pipette_sample->add_reagent pipette_blank->add_reagent incubate Incubate all at 60°C for 2 hours add_reagent->incubate cool Cool to Room Temp incubate->cool set_blank Zero Spectrophotometer with Blank @ ~410 nm cool->set_blank measure_std Measure Absorbance of Std (As) set_blank->measure_std measure_sample Measure Absorbance of Sample (Au) set_blank->measure_sample calculate Calculate Result measure_std->calculate measure_sample->calculate

Protocol 2: Identification by Thin-Layer Chromatography (TLC)

This method confirms the identity of the hydrocortisone moiety in a sample by comparing its chromatographic behavior to that of a known standard after enzymatic cleavage of the phosphate group.[6][13]

4.2.1 Principle The phosphate ester bond in both the sample and standard is cleaved using alkaline phosphatase. The resulting hydrocortisone is extracted and spotted on a TLC plate alongside a hydrocortisone standard. The identity is confirmed if the Rբ value of the principal spot from the sample matches that of the standard.[13]

4.2.2 Reagents and Materials

  • Hydrocortisone Phosphate Triethylamine USP RS

  • USP Hydrocortisone RS

  • Alkaline phosphatase solution

  • pH 9 buffer with magnesium

  • Methylene chloride, Chloroform, Acetone, Water

  • TLC plates (silica gel G, 0.25-mm layer)

  • Sulfuric acid (1 in 2 dilution) for visualization

4.2.3 Standard Solution Preparation

  • Prepare a solution of USP Hydrocortisone RS in methylene chloride with a concentration of about 300 µg/mL.[13]

  • Prepare a solution from the Hydrocortisone Phosphate Triethylamine USP RS. This will undergo enzymatic hydrolysis as described in the procedure below.

4.2.4 Sample Preparation and Hydrolysis

  • Take 5 mL of the Assay preparation (from Protocol 4.1.4) and place it in a 50-mL glass-stoppered tube.

  • Add 5 mL of a solution containing alkaline phosphatase enzyme in pH 9 buffer.

  • Allow the mixture to stand at room temperature for 2 hours, mixing occasionally.

  • Extract the mixture with 25 mL of methylene chloride.

  • Evaporate 15 mL of the methylene chloride extract to dryness on a steam bath.

  • Dissolve the residue in 0.5 mL of methylene chloride. This is the final Sample Spotting Solution.[13]

4.2.5 Chromatographic Procedure

  • Apply 5 µL of the Sample Spotting Solution and 5 µL of the Standard Solution (USP Hydrocortisone RS) to the TLC plate.

  • Develop the chromatogram in a chamber lined with filter paper using a solvent system of chloroform, acetone, and water (50:50:1) until the solvent front has moved about three-fourths of the plate length.[13]

  • Remove the plate, mark the solvent front, and air-dry.

  • Spray the plate with dilute sulfuric acid (1 in 2) and heat at 105°C until brown or black spots appear.[13]

4.2.6 Interpretation The Rբ value of the principal spot obtained from the Sample Spotting Solution must correspond to that of the principal spot from the Standard Solution.[13]

Protocol 3: Guidance for a Modern HPLC Assay

While the compendial method is spectrophotometric, many modern labs prefer the specificity and efficiency of High-Performance Liquid Chromatography (HPLC). A validated HPLC method can be used for assay and impurity profiling.[14][15]

4.3.1 Principle A reversed-phase HPLC method separates hydrocortisone from its related substances and formulation excipients. The compound is detected by its UV absorbance, and the peak area is used for quantification against a standard curve prepared from the USP RS.

4.3.2 Suggested HPLC Parameters The following are typical starting parameters; the method must be fully validated for its intended use.

ParameterSuggested ConditionSource(s)
Column C18, 5 µm, 4.6 x 150 mm[14]
Mobile Phase Methanol:Water:Acetic Acid (60:30:10, v/v/v)[14]
Flow Rate 1.0 mL/min[14]
Detection UV at 242 nm or 254 nm[14][16]
Injection Volume 10-20 µL-
Column Temp. Ambient or 30°C-

4.3.3 Standard Solution Preparation

  • Accurately weigh about 25 mg of Hydrocortisone Phosphate Triethylamine USP RS into a 25-mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to create a stock solution of ~1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration (e.g., 20 µg/mL to 400 µg/mL).[14]

4.3.4 System Suitability Before sample analysis, inject a working standard (e.g., 100 µg/mL) five or six times. The system is suitable for use if:

  • The relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

  • The tailing factor for the hydrocortisone peak is ≤ 2.0.

  • The theoretical plates are ≥ 2000.

G cluster_sst System Suitability Test (SST) cluster_analysis Sequence Analysis start Start prep_mobile Prepare Mobile Phase start->prep_mobile equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions prep_std->equilibrate prep_sample Prepare Sample Solutions prep_sample->equilibrate inject_std Inject Standard 5x equilibrate->inject_std check_rsd RSD ≤ 2.0%? inject_std->check_rsd check_tailing Tailing Factor ≤ 2.0? check_rsd->check_tailing sst_pass SST Pass? check_tailing->sst_pass inject_blank Inject Blank (Mobile Phase) sst_pass->inject_blank Yes troubleshoot Troubleshoot System sst_pass->troubleshoot No inject_standards Inject Standards (Calibration) inject_blank->inject_standards inject_samples Inject Samples inject_standards->inject_samples inject_check_std Inject Check Standard inject_samples->inject_check_std process_data Process Data & Calculate Results inject_check_std->process_data stop End process_data->stop troubleshoot->equilibrate

Safety Precautions

  • Hazard Statements: Hydrocortisone Phosphate Triethylamine is classified with hazard statements H361d (Suspected of damaging the unborn child) and H372 (Causes damage to organs through prolonged or repeated exposure).[1][2]

  • Precautionary Statements: Users should follow standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid breathing dust (P260) and handle only with adequate ventilation. Do not handle until all safety precautions have been read and understood (P202).[1][2]

  • SDS: Always consult the Safety Data Sheet (SDS) provided by USP for complete safety information before handling the material.[4]

References

  • Are You Handling USP Reference Standards Appropriately? - Lachman Consultants. (2024). Available at: [Link]

  • USP Monographs: Hydrocortisone Sodium Phosphate - USP29-NF24. Available at: [Link]

  • Hydrocortisone phosphate triethylamine USP Reference Standard - MilliporeSigma. Available at: [Link]

  • <11> USP REFERENCE STANDARDS. Available at: [Link]

  • Hydrocortisone Sodium Phosphate - Definition, Identification, Assay - USP 2025. Available at: [Link]

  • USP Monographs: Hydrocortisone Sodium Phosphate Injection - USP29-NF24. Available at: [Link]

  • Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation - SID. (2008). Available at: [Link]

  • Official Monographs for Part I / Hydrocortisone Sodium Phosphate 519. Available at: [Link]

  • USP-NF Hydrocortisone Sodium Phosphate. Available at: [Link]

  • USP-NF Hydrocortisone Sodium Phosphate Injection. Available at: [Link]

  • Hydrocortisone Sodium Phosphate - USP-NF ABSTRACT. Available at: [Link]

  • HPLC determination of glucocorticoid alcohols, their phosphates and hydrocortisone in aqueous solutions and biological fluids - PubMed. Available at: [Link]

  • Hydrocortisone Sodium Phosphate Injection - USP-NF ABSTRACT. Available at: [Link]

  • Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC. Available at: [Link]

  • Colorimetric method for determination of corticosteroids by UV Visible Spectroscopy and its application to Ayurvedic formulations. (2019). Available at: [Link]

  • (PDF) Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - Academia.edu. Available at: [Link]

  • (PDF) Colorimetric method for determination of corticosteroids by UV Visible Spectroscopy and its application to Ayurvedic formulations - ResearchGate. Available at: [Link]

  • DEVELOPMENT OF A VALIDATED UV-VIS SPECTROPHOTOMETRIC METHOD TO QUANTIFY CORTISOL IN SALIVA SAMPLES OF YOUNG AND MIDDLE ADULTS - Atena Editora. Available at: [Link]

  • Analytical Quality by Design Based Method Development for the Analysis of Dexamethasone Phosphate and Related Compounds - Waters Corporation. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF HYDROCORTISONE SODIUM SUCCINATE - IJNRD. Available at: [Link]

  • Optimization and Validation of Spectrophotometric Methods for the Determination of Prednisolone in Chitosan Nanoparticles - Journal of Hunan University Natural Sciences. Available at: [Link]

  • Hydrocortisone phosphate triethylamine - PubChem. Available at: [Link]

  • HPLC Techniques for Steroid Analysis - Scribd. Available at: [Link]

  • Hydrocortisone Sodium Phosphate Injection, chemical structure, molecular formula, Reference Standards. Available at: [Link]

Sources

Application

Precision Analytics for Hydrocortisone Phosphate Triethylamine in Ophthalmic Solutions

Application Note: AN-HPT-OPH-2026 Abstract This application note details the analytical framework for Hydrocortisone Phosphate Triethylamine (HPT) in ophthalmic formulations. Unlike simple hydrocortisone suspensions, HPT...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HPT-OPH-2026

Abstract

This application note details the analytical framework for Hydrocortisone Phosphate Triethylamine (HPT) in ophthalmic formulations. Unlike simple hydrocortisone suspensions, HPT is a water-soluble ester salt designed for immediate bioavailability. The analytical challenge is twofold: (1) quantifying the labile phosphate ester while separating it from its primary hydrolysis product (free hydrocortisone), and (2) accurately determining the triethylamine counter-ion content. We present a dual-protocol approach using Reverse-Phase HPLC for the steroid moiety and Headspace GC for the amine counter-ion.

Chemical Context & Critical Method Parameters (CMP)

The Molecule

Hydrocortisone Phosphate Triethylamine is the triethylammonium salt of the 21-phosphate ester of hydrocortisone.

  • Active Moiety: Hydrocortisone 21-Phosphate (Soluble, Prodrug).

  • Counter-ion: Triethylamine (Solubilizer, Stabilizer).

  • Degradant: Hydrocortisone (Insoluble, Precipitate risk).

Stability & Hydrolysis

The phosphate ester at the C-21 position is chemically labile. In aqueous ophthalmic solutions, it undergoes hydrolysis catalyzed by heat and extreme pH, reverting to the parent hydrocortisone.

  • Analytical Imperative: The method must resolve the Active (Phosphate Ester) from the Impurity (Free Alcohol).

  • Sample Prep Warning: Avoid alkaline diluents or high temperatures during preparation, as these accelerate hydrolysis (pseudo-first-order kinetics).

Diagram 1: Chemical Degradation Pathway

The following diagram illustrates the primary degradation mechanism that the analytical method must monitor.

DegradationPathway HPT Hydrocortisone Phosphate Triethylamine Inter Dissociation (Aqueous Media) HPT->Inter Solubilization HP Hydrocortisone 21-Phosphate (Anion) Inter->HP TEA Triethylamine (Cation) Inter->TEA HC Hydrocortisone (Free Alcohol) [Main Impurity] HP->HC Hydrolysis (pH/Temp dependent) PO4 Inorganic Phosphate HP->PO4

Caption: Hydrolysis pathway of HPT. The analytical method must resolve the green node (Active) from the red nodes (Impurity/Counter-ion).

Protocol A: Stability-Indicating HPLC for Steroid Potency

Objective: Quantify Hydrocortisone Phosphate and separate it from free Hydrocortisone and preservatives (e.g., Benzalkonium Chloride).

Method Development Strategy
  • Column Choice: A C18 column with high carbon load and end-capping is essential to prevent peak tailing caused by the residual amine and to retain the polar phosphate ester sufficiently.

  • Mobile Phase pH: The phosphate group has pKa values near 1.5 and 6.4. Maintaining pH at 3.0 ensures the phosphate is partially protonated/ionized in a controlled state, improving peak shape and retention reproducibility.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with UV-Vis / PDA Detector
Column L1 (C18) End-capped, 150 mm x 4.6 mm, 3 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus C18)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic
Ratio (A:B) 75 : 25 (v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection UV @ 254 nm
Injection Vol 10 - 20 µL
Run Time ~15 minutes
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 2.72 g of Monobasic Potassium Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.45 µm nylon membrane.
    
  • Standard Preparation:

    • Weigh accurately ~20 mg of Hydrocortisone Phosphate Triethylamine USP RS .

    • Dissolve in Mobile Phase to obtain a concentration of 0.2 mg/mL.

    • Note: Prepare fresh daily to avoid hydrolysis.

  • Sample Preparation:

    • Dilute the Ophthalmic Solution with Mobile Phase to a target concentration of 0.2 mg/mL (based on label claim).

    • Vortex for 30 seconds. Filter through 0.45 µm PVDF syringe filter (discard first 1 mL).

  • System Suitability:

    • Inject Standard solution 5 times.

    • RSD of Area: NMT 2.0%.

    • Tailing Factor: NMT 2.0.

    • Resolution: NMT 2.0 between Hydrocortisone Phosphate and Hydrocortisone (if spiked).

Protocol B: Headspace GC for Triethylamine (Counter-ion) Analysis

Objective: Quantify the Triethylamine (TEA) content. TEA is volatile and lacks a strong chromophore for UV detection; therefore, Gas Chromatography is the orthogonal method of choice.

Principle

The sample is alkalized in a sealed vial to convert the triethylammonium salt back into volatile free triethylamine base, which partitions into the headspace for injection.

GC Conditions
ParameterSetting
Instrument GC with FID (Flame Ionization Detector) and Headspace Sampler
Column USP Phase G1 (DB-1 or equivalent), 30 m x 0.32 mm, 1.0 µm film
Carrier Gas Nitrogen or Helium (Flow: 2.0 mL/min)
Oven Program 40°C (hold 5 min) → Ramp 10°C/min → 200°C (hold 2 min)
Inlet Temp 200°C (Split ratio 10:1)
Detector Temp 250°C
Headspace Parameters
ParameterSetting
Incubation Temp 80°C
Incubation Time 20 minutes
Syringe Temp 90°C
Step-by-Step Procedure
  • Diluent Preparation: 1N NaOH solution (to liberate the amine).

  • Standard Preparation:

    • Prepare a stock solution of Triethylamine (1000 ppm) in water.

    • Dilute to working standard (~100 ppm) in a headspace vial containing 2 mL of 1N NaOH. Seal immediately.

  • Sample Preparation:

    • Transfer an equivalent of 2 mL of the ophthalmic solution into a 20 mL headspace vial.

    • Add 2 mL of 1N NaOH.

    • Seal immediately with crimp cap (PTFE/Silicone septa).

  • Analysis:

    • Inject Standard and Samples.[1][2][3][4][5]

    • Calculate TEA content using external standard calibration.

Analytical Workflow Diagram

The following diagram summarizes the complete analytical lifecycle for this formulation.

AnalyticalWorkflow cluster_HPLC Protocol A: Steroid Potency (HPLC) cluster_GC Protocol B: Amine Content (GC) Sample Ophthalmic Solution Sample PrepA Dilute in Mobile Phase (pH 3.0) Sample->PrepA PrepB Add 1N NaOH (Liberate Free Amine) Sample->PrepB Filter Filter (0.45 µm PVDF) PrepA->Filter InjectA Inject HPLC-UV (254 nm) Filter->InjectA DataA Output: Hydrocortisone Phosphate % Hydrocortisone (Impurity) % InjectA->DataA Seal Seal Headspace Vial PrepB->Seal InjectB Inject HS-GC-FID Seal->InjectB DataB Output: Triethylamine Content InjectB->DataB

Caption: Parallel workflows ensuring coverage of both the active steroid and the counter-ion.

Validation & Troubleshooting

Validation Criteria (ICH Q2)
  • Linearity:

    • HPLC: 50% to 150% of target concentration (

      
      ).[3]
      
    • GC: 10 ppm to 500 ppm (

      
      ).
      
  • Accuracy (Recovery): Spike placebo with HPT standard. Acceptance: 98.0% – 102.0%.

  • Specificity: Inject "Placebo" (buffer + preservatives). Ensure no interference at the retention time of HPT (~6-8 min) or Hydrocortisone (~10-12 min).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with amineEnsure column is "Base Deactivated" or "End-capped". Ensure pH is < 4.0.
Split Peaks Sample solvent mismatchDissolve standard in Mobile Phase. Do not use pure Acetonitrile as diluent.
High Impurity (Hydrocortisone) Hydrolysis during prepKeep samples at 4°C. Analyze within 4 hours of preparation.
Low Recovery (GC) Leak in vialEnsure crimp caps are tight. Check septa integrity.

References

  • USP Monograph: Hydrocortisone Sodium Phosphate Injection. United States Pharmacopeia.[6] (Adapts chromatographic principles for the phosphate ester).

  • ICH Guidelines: Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidance for validating the described protocols).

  • Chemical Stability: Hydrolysis of Hydrocortisone Phosphate in Aqueous Solutions. (Provides kinetic data on the degradation pathway).

  • Amine Analysis: Determination of Triethylamine in Pharmaceuticals by Headspace GC. (Basis for Protocol B).

(Note: While specific URL deep-links to paid journals may expire, the USP and ICH links provided are stable authoritative sources.)

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting peak tailing in hydrocortisone phosphate triethylamine HPLC

Technical Support Center: Hydrocortisone Phosphate & Triethylamine HPLC Topic: Troubleshooting Peak Tailing in Hydrocortisone Phosphate (HCP) Separations Role: Senior Application Scientist System Status: Active Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrocortisone Phosphate & Triethylamine HPLC

Topic: Troubleshooting Peak Tailing in Hydrocortisone Phosphate (HCP) Separations Role: Senior Application Scientist System Status: Active

Executive Summary: The Chemistry of the Problem

Welcome to the technical support module for Hydrocortisone Phosphate (HCP). As an Application Scientist, I often see researchers struggle with this separation because it combines a steroid backbone (hydrophobic) with a phosphate ester (highly polar, anionic, and a strong metal chelator).

In your system, Triethylamine (TEA) is likely acting as a silanol blocker or a counter-ion to improve peak symmetry.[1][2][3] When tailing occurs despite the presence of TEA, it usually signals a breakdown in one of three areas:

  • The "Masking" Failure: The TEA is insufficient or the pH is incorrect, allowing secondary silanol interactions.

  • Metal Chelation: The phosphate group on the HCP is binding to trace metals in your column frits or silica (a mechanism TEA cannot fix).

  • Sample Hydrolysis: HCP is chemically unstable and may be degrading into hydrocortisone, creating a "saddle" or tailing profile.

Module 1: Diagnostic Decision Tree

Before adjusting your mobile phase, use this logic flow to isolate the root cause.

TroubleshootingFlow Start Symptom: HCP Peak Tailing (As > 1.5) CheckRef Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckRef RefTails Neutral Peak Also Tails? CheckRef->RefTails HardwareIssue Hardware Failure (Void/Dead Volume) RefTails->HardwareIssue Yes ChemIssue Chemical Interaction RefTails->ChemIssue No CheckFrit Action: Reverse Flush Column Replace Inlet Frit HardwareIssue->CheckFrit CheckpH Check Mobile Phase pH ChemIssue->CheckpH pH_OK pH is Correct (7.0 - 7.5)? CheckpH->pH_OK AdjustpH Action: Adjust pH (TEA requires pH < 8) pH_OK->AdjustpH No CheckMetal Suspect Metal Chelation pH_OK->CheckMetal Yes AddEDTA Action: Add 20mM EDTA or Passivate System CheckMetal->AddEDTA

Figure 1: Diagnostic logic flow for isolating hardware vs. chemical causes of peak tailing.

Module 2: Mobile Phase & Chemistry Optimization

Q: I added TEA to block silanols, but the peak is still tailing. Should I add more?

A: Not necessarily. Adding more TEA can sometimes worsen the issue if the pH is not controlled.

  • The Mechanism: TEA (pKa ~10.7) must be protonated (TEA-H⁺) to electrostatically bind to anionic silanols (Si-O⁻).

  • The Trap: If your mobile phase pH is too high (> 8.0), TEA loses its proton and becomes neutral. It can no longer "mask" the silanols effectively. Conversely, HCP (a phosphate ester) is fully ionized at neutral pH.

  • The Fix: Ensure your mobile phase pH is between 6.0 and 7.5 . This keeps the TEA protonated (active blocker) and the HCP ionized (soluble).

Q: Could the tailing be caused by the phosphate group itself?

A: Yes. This is the most overlooked cause. The phosphate moiety on Hydrocortisone Phosphate is a ligand. It will chelate with trace iron (Fe³⁺) or other metals found in stainless steel frits or older Type-A silica columns. This interaction is slow, resulting in severe tailing that TEA cannot prevent.

Protocol: The Chelation Test

  • Prepare: A mobile phase containing 10-20 mM EDTA (disodium salt) or use a phosphoric acid wash.

  • Flush: Run this through the system (bypass the column first, then with an old column) to passivate lines.

  • Test: If peak symmetry improves significantly after passivation, your issue is metal interaction , not silanol activity.

    • Recommendation: Switch to a "Bio-inert" or PEEK-lined column hardware if this persists.

Module 3: Column & Hardware Health

Q: How do I distinguish between "Chemical Tailing" and a "Column Void"?

A: Chemical tailing is analyte-specific. Physical tailing affects everything. Perform the "Neutral Marker Test" described in the diagram above.

  • Inject: A neutral, small molecule (e.g., Toluene, Uracil, or Acetophenone).

  • Result A (Symmetric Peak): Your column bed is physically healthy. The HCP tailing is chemical (Silanol/Metal interaction).

  • Result B (Tailing Peak): The column has a void (headspace at the inlet) or a blocked frit.[4][5]

    • Action: Reverse the column and flush into a beaker (do not connect to detector) with 100% Acetonitrile for 15 minutes to clear the inlet frit.

Q: What column type is best for this separation?

A: Avoid standard C18 columns if possible.

  • Preferred: C18 with Polar Embedding or "Base-Deactivated" silica (Type B). These columns have fewer active silanols, reducing the reliance on TEA.

  • Why: Polar-embedded groups shield the silica surface and provide a "water-rich" layer that improves the peak shape of polar esters like HCP.

Module 4: Sample Stability (The "Ghost" Tail)

Q: My "tail" looks like a small hump on the backside of the peak. Is this tailing?

A: This is likely on-column hydrolysis . Hydrocortisone Phosphate is an ester. In acidic conditions or if left in solution too long, it hydrolyzes back into Hydrocortisone (the parent steroid).

  • Symptom: Hydrocortisone is less polar than the phosphate form and elutes later. If hydrolysis happens during the run, it creates a bridge or "saddle" between the peaks, looking like a tail.

  • Validation: Inject a pure standard of Hydrocortisone. If its retention time matches the "tail" of your HCP peak, you have a stability issue.

  • Prevention: Prepare samples fresh in a buffered solvent (pH 7.0), not pure water or acidic diluents. Keep autosampler temperature at 4°C.

Summary of Critical Parameters

ParameterRecommended SpecificationReason
Mobile Phase pH 7.0 ± 0.2Ensures TEA is protonated (active) and HCP is stable.
TEA Concentration 0.1% - 0.5% (v/v)Sufficient to cover silanol sites without baseline noise.
Column Type End-capped C18, Type B SilicaMinimizes metal content and silanol acidity.[3]
Sample Diluent Buffered Mobile PhasePrevents on-column hydrolysis of the ester.
System Passivation Nitric Acid or EDTA FlushRemoves active metal sites that bind phosphates.

Visualizing the Interaction

The diagram below illustrates the competing interactions occurring on your stationary phase.

MolecularInteractions cluster_legend Interaction Key Silica Silica Surface (Si-O-) TEA TEA-H+ (Blocker) TEA->Silica Electrostatic Blocking (Good) HCP HCP Analyte (Phosphate-) HCP->Silica Repulsion (Good) Metal Trace Metal (Fe3+) HCP->Metal Chelation causing SEVERE TAILING Metal->Silica Contamination key1 Green: Desired Blocking key2 Red: Undesired Chelation

Figure 2: TEA blocks silanols, but cannot stop the Phosphate group (HCP) from chelating with metals. This distinguishes the two types of tailing.

References

  • USP Monograph . Hydrocortisone Sodium Phosphate Injection. United States Pharmacopeia (USP).[6][7]

  • Dolan, J. W. (2020). Why Do Peaks Tail?. LCGC International.[6]

  • Agilent Technologies . HPLC Troubleshooting Guide: Peak Tailing.

  • PubChem . Hydrocortisone Sodium Phosphate (Compound Summary). National Library of Medicine.

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of Hydrocortisone Phosphate

Topic: Addressing Ion Suppression & Matrix Effects Welcome to the Advanced Applications Support Center. Subject: Hydrocortisone Sodium Phosphate (HCP) – Intact Prodrug Analysis Ticket Priority: High (Method Validation/Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Ion Suppression & Matrix Effects

Welcome to the Advanced Applications Support Center. Subject: Hydrocortisone Sodium Phosphate (HCP) – Intact Prodrug Analysis Ticket Priority: High (Method Validation/Troubleshooting)

You are likely experiencing poor sensitivity, non-linear calibration curves, or retention time shifts. Unlike standard corticosteroids, Hydrocortisone Phosphate presents a "perfect storm" of analytical challenges: it is highly polar (eluting in the void), anionic (prone to suppression), and chemically unstable (hydrolysis). Furthermore, the phosphate group acts as a Lewis base, causing it to chelate with stainless steel surfaces in your LC system, leading to peak tailing and "ghost" losses.

This guide is structured to systematically isolate and eliminate these variables.

Module 1: Diagnosis
Q: How do I definitively prove ion suppression is the cause of my signal loss?

The Expert Insight: Do not rely solely on extraction recovery calculations. You must distinguish between Extraction Efficiency (how much you pull out of the sample) and Matrix Effect (how much the background kills your signal).

Protocol A: The Post-Column Infusion (Qualitative) This is the "EKG" of your chromatography. It maps exactly where in the run the suppression occurs.

  • Setup: Tee-combine the column effluent with a steady infusion of Hydrocortisone Phosphate standard (100 ng/mL) flowing at 10 µL/min into the MS source.

  • Injection: Inject a "blank" extracted matrix (e.g., plasma processed via your current method).

  • Observation: Monitor the baseline of the infused standard.

    • Flat baseline: Clean matrix.

    • Dips/Valleys: Ion suppression zones.

    • Peaks: Ion enhancement zones.

Protocol B: The "Matuszewski" Slope Test (Quantitative) According to Matuszewski et al., the most reliable metric for relative matrix effects is the Standard Line Slope Precision .

  • Prepare calibration curves in 5 different lots of biofluid.

  • Calculate the slope of the regression line for each lot.

  • Calculate the %CV (Coefficient of Variation) of these slopes.

    • Pass: %CV < 3-4%.[1]

    • Fail: %CV > 5% indicates significant relative matrix effects (the matrix is affecting quantitation differently in different patients).

Module 2: The "Phosphate" Problem (Adsorption)
Q: My sensitivity is low even in neat standards. Is this suppression?

The Expert Insight: Before blaming the matrix, blame the hardware. Phosphate groups are notorious for chelating with iron and nickel in stainless steel LC flow paths. This is not ion suppression; it is adsorption loss .

Troubleshooting Steps:

  • System Passivation: Flush your LC system with 0.1% Phosphoric Acid (overnight) to saturate active metal sites. Note: This is a temporary fix.

  • Column Choice: Switch to a column with "Hybrid Surface" technology (e.g., Waters MaxPeak HPS or similar) designed specifically to mitigate Lewis acid/base interactions.

  • Chelators: Add 5µM Medronic Acid or EDTA to your mobile phase A. Warning: This can suppress ionization in negative mode if concentration is too high.

Module 3: Sample Preparation Strategies
Q: Protein Precipitation (PPT) is fast, but my background is high. What should I use?

The Expert Insight: PPT (adding Acetonitrile/Methanol) removes proteins but leaves phospholipids (phosphatidylcholines) in the sample. These co-elute with Hydrocortisone Phosphate and cause massive ion suppression. Because HCP is polar, Liquid-Liquid Extraction (LLE) is often ineffective (the analyte stays in the aqueous phase).

Recommended Workflow: Weak Anion Exchange (WAX) SPE Since HCP is an anion (phosphate group), use this charge to your advantage.

Protocol: WAX SPE for Hydrocortisone Phosphate

  • Condition: Methanol -> Water.[2]

  • Load: Sample (buffered to pH 7.0). HCP is negatively charged here.

  • Wash 1 (Organic): 100% Acetonitrile. Removes neutral lipids/phospholipids.

  • Wash 2 (Aqueous): 5% Ammonium Acetate. Removes buffers/salts.

  • Elute: 5% Formic Acid in Methanol. Protonates the phosphate, neutralizing the charge and releasing the analyte.

SamplePrepDecision Start Start: Sample Prep Selection IsPolar Is Analyte Polar? (LogP < 1.0) Start->IsPolar LLE Liquid-Liquid Extraction (LLE) (Good for Hydrocortisone Parent) IsPolar->LLE No (Hydrophobic) Anionic Is it Anionic? (Phosphate Group) IsPolar->Anionic Yes (Hydrophilic) PPT Protein Precipitation (High Risk of Suppression) Anionic->PPT No (Neutral) WAX Weak Anion Exchange (WAX) *Recommended for HCP* Anionic->WAX Yes HILIC_SPE HILIC SPE (Alternative) Anionic->HILIC_SPE Maybe

Caption: Decision tree for selecting the optimal extraction method for Hydrocortisone Phosphate, highlighting WAX as the superior choice for anionic polar compounds.

Module 4: Chromatographic Separation
Q: The analyte elutes in the void volume using my C18 column. How do I retain it?

The Expert Insight: Hydrocortisone Phosphate is too polar for standard C18 retention, leading it to elute with salts and unretained matrix components (the "dump zone"), causing suppression.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Mechanism: Partitions analyte into a water layer on the silica surface.

  • Mobile Phase: High Organic (Start at 95% ACN).

  • Pros: Excellent retention for polar phosphates; highly compatible with MS (high organic = good desolvation).

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

Option B: Fluorophenyl / PFP Columns

  • Mechanism: Offers alternative selectivity (pi-pi interactions) and often retains polar steroids better than C18.

  • Pros: Can often use standard Reverse Phase solvents.

Comparative Data: Retention Strategies

ParameterC18 (Standard)HILIC (Recommended)PFP (Alternative)
Retention of HCP Poor (Void Volume)StrongModerate
Matrix Separation Poor (Co-elutes with salts)Excellent (Salts elute late)Good
Sensitivity Low (Suppression)High (Improved Desolvation)Moderate
Robustness HighLow (Requires strict conditioning)High
Module 5: Mass Spectrometry Parameters
Q: Should I run in Positive or Negative mode?

The Expert Insight: While the steroid core (Hydrocortisone) ionizes well in Positive mode (


), the Phosphate group  is inherently anionic.
  • Negative Mode (

    
    ): 
    
    • Target: The intact phosphate anion.

    • Advantage:[2][3][4][5] Generally lower background noise; specific to the phosphate moiety.

    • Risk:[2] Some older sources struggle with negative mode sensitivity.

  • Positive Mode (

    
    ): 
    
    • Target: Protonated molecule.[6]

    • Risk:[2] High potential for in-source fragmentation (loss of phosphate group), leading to detection of the parent hydrocortisone instead of the prodrug.

Critical Setting: Check your Cone Voltage / Declustering Potential . If set too high, you will strip the phosphate group inside the source, leading to false quantification of the parent drug. Perform a "breakdown curve" experiment to find the voltage that preserves the intact molecular ion.

References
  • Matuszewski, B. K., et al. (2006). "Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis." Journal of Chromatography B.

  • Waters Corporation. (2021). "Improvements in Sensitivity for Quantification of Steroid Phosphate Drugs Using ACQUITY PREMIER and MaxPeak HPS Columns." Application Note.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

  • Restek Corporation. "Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression." Technical Guide.

Sources

Troubleshooting

Technical Support Center: Forced Degradation of Hydrocortisone Phosphate Triethylamine

Welcome to the Advanced Technical Support Hub. Subject: Hydrocortisone Phosphate Triethylamine (HC-Phos-TEA) Context: Forced Degradation / Stress Testing (ICH Q1B/Q2) Executive Summary: The "Dual-Entity" Challenge As a S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. Subject: Hydrocortisone Phosphate Triethylamine (HC-Phos-TEA) Context: Forced Degradation / Stress Testing (ICH Q1B/Q2)

Executive Summary: The "Dual-Entity" Challenge

As a Senior Application Scientist, I must alert you that stressing Hydrocortisone Phosphate Triethylamine presents a unique "dual-entity" challenge compared to the standard sodium salt. You are not just stressing a steroid; you are stressing a volatile amine counterion (Triethylamine) alongside a labile phosphate ester.

Your degradation profile will likely exhibit three distinct vectors:

  • Dephosphorylation: The primary degradation pathway (Hydrolysis of C-21 ester).

  • Steroid Backbone Degradation: Mattox rearrangement and oxidation of the dihydroxyacetone side chain.

  • Counterion Instability: Volatility of Triethylamine (TEA) and potential N-oxide formation.

Module 1: Hydrolytic Degradation (Acid/Base Stress)

Technical Insight: The Phosphate Liability

The C-21 phosphate ester bond is the "weakest link." Under acidic conditions, specific acid catalysis drives hydrolysis.[1] Under basic conditions, you face a competition between hydrolysis (yielding Hydrocortisone) and the Mattox rearrangement (yielding degradation products).

Troubleshooting Guide

Q: I see a rapid precipitation in my acidic stress samples (0.1 N HCl). What is happening? A: This is likely the precipitation of Hydrocortisone Free Base .

  • Mechanism: HC-Phos-TEA is highly water-soluble. However, acid hydrolysis cleaves the phosphate group. The resulting product, Hydrocortisone (neutral steroid), has poor water solubility (~0.28 mg/mL).

  • Action: You must add a co-solvent (Methanol or Acetonitrile) to your stress media to maintain solubility of the degradant. Aim for 20-30% organic modifier in your stress buffer.

Q: My mass balance is consistently low (~85-90%) in alkaline stress samples. Where is the missing mass? A: You are likely losing the Triethylamine (TEA) counterion, not the steroid.

  • Mechanism: In high pH (pH > 10), TEA exists as the free base. If your protocol involves heating or any evaporation step, the volatile TEA (boiling point ~89°C) will evaporate.

  • Validation Protocol:

    • Do not rely solely on UV detection (TEA has weak UV absorbance).

    • Perform a "Counterion Tracking" run using a mixed-mode column (e.g., cation exchange + C18) or CAD (Charged Aerosol Detection) to quantify the TEA levels pre- and post-stress.

Standardized Protocol: Hydrolytic Stress
ParameterAcid StressBase Stress
Reagent 0.1 N - 1.0 N HCl0.1 N - 0.5 N NaOH
Co-solvent 30% Methanol (Required to solubilize neutral degradants)30% Methanol
Temp/Time 60°C for 2-8 hoursRoom Temp for 1-4 hours (Fast reaction!)
Quenching Neutralize with equal molar NaOHNeutralize with equal molar HCl
Target 5-20% degradation5-20% degradation

Module 2: Oxidative Stress & The "Yellowing" Effect

Technical Insight: The Side-Chain Vulnerability

The 17-dihydroxyacetone side chain is highly susceptible to oxidative scission. Furthermore, the Triethylamine counterion can oxidize to Triethylamine N-oxide , a polar degradant that often elutes in the solvent front, confusing early-eluting peak integration.

Troubleshooting Guide

Q: My oxidative stress samples (3% H2O2) turned yellow. Is this contamination? A: No, this is a hallmark of Glyoxal Formation .

  • Mechanism: Oxidation of the C-21 alcohol/phosphate region can lead to the formation of 21-dehydrohydrocortisone, which further degrades into steroidal glyoxals (highly conjugated, yellow chromophores).

  • Action: Record the

    
     of the new peaks. Glyoxals often show a bathochromic shift compared to the parent steroid.
    

Q: How do I distinguish between Steroid Oxidation and TEA Oxidation? A: Use LC-MS/MS.

  • Steroid Oxidation: Look for [M+16] (Hydroxylation) or [M-2] (Dehydrogenation) on the steroid core.

  • TEA Oxidation: Look for the specific mass shift of Triethylamine N-oxide (M+16 on the amine mass, m/z 101 → 117).

Module 3: Visualization of Degradation Pathways

The following diagram maps the kinetic competition between hydrolysis and rearrangement, critical for interpreting your chromatograms.

HC_Degradation cluster_legend Legend HC_Phos HC-Phosphate (Parent) HC_Free Hydrocortisone (Free Alcohol) HC_Phos->HC_Free Acid/Base Hydrolysis (Major Pathway) Enol_Ald 21-Dehydro-HC (Enol Aldehyde) HC_Phos->Enol_Ald Mattox Rearrangement (Anaerobic/Alkaline) TEA Triethylamine HC_Phos->TEA Dissociation HC_Free->Enol_Ald Oxidation (C-21) Etienic 17-Oxo Steroid (Etienic Acid deriv.) Enol_Ald->Etienic Oxidative Scission Glyoxal Steroidal Glyoxals (Yellow Chromophore) Enol_Ald->Glyoxal Further Oxidation TEA_Ox TEA N-Oxide TEA->TEA_Ox H2O2 Oxidation key Blue: Parent | Green: Primary Degradant | Yellow: Intermediate | Red: Terminal Product

Caption: Figure 1. Degradation pathways of Hydrocortisone Phosphate Triethylamine. Note the bifurcation at the parent molecule: Hydrolysis (yielding Hydrocortisone) vs. Mattox Rearrangement (yielding Enol Aldehydes).

Module 4: Analytical Method Troubleshooting

Technical Insight: The "Ghost" Tailing

Phosphate esters are notorious for tailing on C18 columns due to interaction with residual silanols. The presence of TEA in the sample usually improves peak shape (acting as a silanol blocker), but if the TEA degrades or evaporates, peak shape deteriorates.

HPLC Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Split Peak (Parent) Dissociation of the TEA salt on-column.Ensure your mobile phase contains a buffer (e.g., 20mM Ammonium Phosphate) to stabilize the ion pair, or add 0.1% TEA to the mobile phase.
Fronting Peak Column overload or solubility mismatch.The TEA salt is highly soluble, but the free acid (if pH shifts) is not. Check sample diluent pH. Match diluent to Mobile Phase A.
Drifting Retention Time Volatile loss of TEA from mobile phase.If using TEA as a modifier in the mobile phase, keep the reservoir capped tightly. Replace buffer every 24 hours.
Extra Peak @ Void Volume Nitrate/Nitrite or TEA N-oxide.Common in oxidative stress. Inject a blank with H2O2 and TEA to confirm the artifact.

References

  • Garrett, E. R. (1962). The Solvolysis of Hydrocortisone Esters and their Salts. Journal of Pharmaceutical Sciences.[2]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1]

  • Mattox, V. R. (1952). The Formation of Glyoxals from Corticosteroids.[3] Journal of the American Chemical Society.[4] (Foundational mechanism for corticosteroid rearrangement).

  • Timmins, P., & Gray, A. (1998). Degradation of Hydrocortisone Sodium Phosphate in Aqueous Solution. Journal of Pharmacy and Pharmacology.[2] (Analogous salt degradation kinetics).

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.[5]

Sources

Optimization

Technical Support Center: Identification of Hydrocortisone Phosphate Degradation Products

Welcome to the technical support center for the analysis of hydrocortisone phosphate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of hydrocortisone phosphate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting issues related to the stability and degradation of hydrocortisone phosphate. Our approach is rooted in scientific integrity, providing you with not just protocols, but the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for hydrocortisone phosphate?

Hydrocortisone phosphate primarily degrades through two main pathways:

  • Hydrolysis of the Phosphate Ester: The most significant degradation pathway for hydrocortisone phosphate in solution is the hydrolysis of the C21-phosphate ester bond.[1][2] This reaction is catalyzed by both acid and base and results in the formation of hydrocortisone and inorganic phosphate.[3] The rate of this hydrolysis is dependent on pH and temperature.[1]

  • Oxidation of the Dihydroxyacetone Side-Chain: Following hydrolysis to hydrocortisone, the parent molecule can undergo further degradation through oxidation of its side-chain.[2][4] This process can be significantly accelerated by the presence of trace metal ions, particularly copper(II).[2]

Here is a simplified representation of the initial degradation step:

HCP Hydrocortisone Phosphate HC Hydrocortisone HCP->HC  Hydrolysis (+H2O) Pi Inorganic Phosphate HCP->Pi cluster_0 Primary Degradation cluster_1 Secondary Degradation HCP Hydrocortisone Phosphate HC Hydrocortisone HCP->HC Hydrolysis Cortisone Cortisone (Impurity B) HC->Cortisone Oxidation Aldehyde Hydrocortisone- 21-aldehyde (Impurity G) HC->Aldehyde Oxidation Ketosteroid 11β-hydroxyandrost- 4-ene-3,17-dione HC->Ketosteroid Side-chain cleavage EtienicAcid 11β,17α-dihydroxy- 3-oxo-4-etienic acid HC->EtienicAcid Oxidative cleavage

Caption: Major degradation pathways of hydrocortisone phosphate.

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows unexpected peaks. How can I identify if they are degradation products?

Expert Insight: Unexpected peaks are a common challenge. A systematic approach is crucial to differentiate between impurities from the starting material, excipients, or true degradation products.

Troubleshooting Workflow:

Start Unexpected Peak Observed CheckBlank Analyze a Blank (Solvent/Mobile Phase) Start->CheckBlank CheckPlacebo Analyze a Placebo (Formulation without API) CheckBlank->CheckPlacebo Peak not in blank ForcedDeg Perform Forced Degradation Studies CheckPlacebo->ForcedDeg Peak not from excipients CompareRT Compare Retention Times with Known Impurities ForcedDeg->CompareRT New peaks appear/ existing peaks increase LCMS LC-MS/MS Analysis for Mass Identification CompareRT->LCMS No match with known standards Conclusion Identify Peak as Degradant/Impurity/Artifact CompareRT->Conclusion RT matches known standard NMR Isolate and Perform NMR for Structure Elucidation LCMS->NMR Mass suggests novel degradant LCMS->Conclusion Mass matches known degradant NMR->Conclusion

Caption: Workflow for identifying unknown peaks.

Step-by-Step Guidance:

  • Analyze a Blank: Inject your mobile phase and sample diluent to ensure the peak is not an artifact from the solvent or system.

  • Analyze a Placebo: If you are working with a formulated product, analyze the formulation without the hydrocortisone phosphate. This will help identify peaks originating from excipients. [5]3. Perform Forced Degradation Studies: Subject a known sample of hydrocortisone phosphate to stress conditions (acid, base, peroxide, heat, light). [5][6]An increase in the area of the unknown peak or the appearance of new peaks that correlate with the degradation of the main peak strongly suggests it is a degradation product.

  • Compare Retention Times: If you have reference standards for known impurities (e.g., hydrocortisone, cortisone), compare their retention times with the unknown peak under the same chromatographic conditions. [7]5. Utilize Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) can provide the molecular weight of the compound, and fragmentation patterns can help elucidate its structure. [4][5]6. Isolation and NMR: For novel or critical degradation products, preparative HPLC can be used to isolate the compound for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. [4][8]

Issue 2: I am having difficulty separating hydrocortisone phosphate from hydrocortisone and other early-eluting impurities.

Expert Insight: Co-elution of these polar compounds is a frequent chromatographic challenge. The key is to enhance the retention and selectivity for these analytes.

Troubleshooting Strategies:

  • Modify Mobile Phase pH: The ionization state of both the analytes and the stationary phase can be manipulated by adjusting the pH of the mobile phase. For acidic compounds like hydrocortisone phosphate, using a lower pH (e.g., pH 2.5-3.5 with a phosphate or formate buffer) will suppress ionization and increase retention on a C18 column. [5][9]* Adjust Mobile Phase Composition:

    • Decrease Organic Solvent Strength: Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase the retention of all compounds.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a different column chemistry.

    • Polar-Embedded Phases: Columns with polar-embedded groups can provide alternative selectivity for polar compounds.

    • Phenyl-Hexyl Phases: These columns offer different pi-pi interactions that can be beneficial for separating aromatic compounds like steroids.

  • Employ Ion-Pairing Chromatography: For anionic compounds like hydrocortisone phosphate, adding an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can significantly increase retention and improve separation from neutral species like hydrocortisone.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Hydrocortisone Phosphate

This protocol provides a starting point for developing a stability-indicating method. It is crucial to validate this method according to ICH guidelines for your specific application.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately non-polar compounds.
Mobile Phase A 0.05 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the system and suppresses ionization of acidic analytes, increasing retention.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 20% B to 70% B over 20 minutesTo elute both polar (degradants) and non-polar (hydrocortisone) compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 245 nmWavelength of maximum absorbance for hydrocortisone. [10]
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of hydrocortisone phosphate reference standard and dissolve in a suitable diluent (e.g., 50:50 methanol:water) in a 100 mL volumetric flask.

  • Sample Solution: Prepare the sample in the same diluent to a target concentration of approximately 100 µg/mL.

3. System Suitability:

Before sample analysis, inject a standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD for peak area and retention time) are within acceptable limits.

Protocol 2: Forced Degradation Study

Objective: To generate degradation products and demonstrate the specificity of the analytical method.

1. Preparation: Prepare solutions of hydrocortisone phosphate (approx. 1 mg/mL) in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 2-8 hours.

  • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 1-4 hours.

  • Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24-48 hours.

3. Analysis: After the specified time, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze by HPLC. Compare the chromatograms to an unstressed sample to identify degradation products.

References

  • The Hydrolysis of Hydrocortisone Phosphate in Essentially Neutral Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic degradation of hydrocortisone disodium phosphate solutions by copper(II) ions. (n.d.). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Hydrocortisone Phosphate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Zhang, F., Zhou, J., Shi, Y., Tavlarakis, P., & Karaisz, K. (2016). Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution. Journal of Pharmaceutical and Biomedical Analysis, 128, 333–341. [Link]

  • Analytical method development and validation of hydrocortisone and clotrimazole in topical dosage form using RP-HPLC. (n.d.). SpringerLink. Retrieved from [Link]

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  • HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products. (n.d.). SIELC. Retrieved from [Link]

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  • Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan. (2021, August 17). MDPI. Retrieved from [Link]

  • Hydrocortisone-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

comparative analysis of hydrocortisone phosphate triethylamine and hydrocortisone sodium phosphate

This guide provides a comparative technical analysis of Hydrocortisone Sodium Phosphate (the therapeutic API) and Hydrocortisone Phosphate Triethylamine (the analytical reference standard). [1] Executive Summary: The Pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Hydrocortisone Sodium Phosphate (the therapeutic API) and Hydrocortisone Phosphate Triethylamine (the analytical reference standard).

[1]

Executive Summary: The Product vs. The Ruler

In pharmaceutical development, these two compounds represent the distinction between a therapeutic agent and an analytical tool .

  • Hydrocortisone Sodium Phosphate (HSP): The water-soluble ester used clinically for parenteral (IV/IM) administration. It is chosen for therapy because the sodium salt confers high water solubility (approx. 500 mg/mL), allowing for rapid onset in emergency conditions (e.g., adrenal crisis). However, it is hygroscopic , making it difficult to weigh precisely for analytical calibration.

  • Hydrocortisone Phosphate Triethylamine (HPT): The United States Pharmacopeia (USP) Reference Standard . It is a salt formed with triethylamine rather than sodium. This form is selected as the primary standard because it is non-hygroscopic , crystalline, and chemically stable, ensuring precise weighing and valid quantitative results.

Key Takeaway: You do not inject the Triethylamine salt; you use it to measure the Sodium salt.

Chemical Identity & Properties

The fundamental difference lies in the counter-ion, which dictates physical state and stability.

FeatureHydrocortisone Sodium Phosphate (HSP)Hydrocortisone Phosphate Triethylamine (HPT)
Role Active Pharmaceutical Ingredient (API) Reference Standard (RS)
CAS Number 6000-74-4122764-80-1
Formula


Molecular Weight 486.40 g/mol 543.63 g/mol
Solubility Freely soluble in water (>500 mg/mL); Hygroscopic.[1]Soluble in water; Soluble in organic solvents (EtOH).[1][2]
Physical State White to light yellow powder; absorbs moisture.[1]White crystalline powder; stable weight.
Stoichiometry Disodium salt (2

: 1 Phosphate)
Triethylamine salt (1

: 1 Phosphate)

Technical Deep Dive: The Logic of Reference Standards

Why not use HSP as its own Reference Standard?

Scientific integrity in quantitative analysis requires a standard with a fixed, unchangeable mass. HSP is hygroscopic , meaning it absorbs atmospheric moisture during weighing.

  • The Error Chain: If you weigh 10.0 mg of HSP API as a standard, you might actually be weighing 9.5 mg of drug and 0.5 mg of water. This introduces a +5% systematic error in your potency calculation.

  • The Solution (HPT): The large lipophilic triethylamine counter-ion stabilizes the crystal lattice, preventing water absorption. 10.0 mg of HPT is consistently 10.0 mg of chemical substance.

Mechanistic Diagram: The Traceability Chain

The following diagram illustrates how the stability of HPT is mathematically converted to validate the potency of HSP.

Reference_Standard_Logic HPT Ref Standard: Hydrocortisone Phosphate Triethylamine (Stable, Non-hygroscopic) Weighing Analytical Weighing (Precise Mass) HPT->Weighing Primary Source Instrument HPLC / UV Spectrophotometry (Signal Measurement) Weighing->Instrument Standard Prep Calculation Stoichiometric Conversion (Apply MW Correction) Instrument->Calculation Raw Absorbance/Area HSP_Sample Sample: Hydrocortisone Sodium Phosphate (Hygroscopic API) HSP_Sample->Instrument Sample Prep Result Final Potency (mg/mL or %) Calculation->Result Corrected Value

Caption: Workflow demonstrating how the stable Triethylamine salt (HPT) validates the hygroscopic Sodium salt (HSP) through stoichiometric correction.

Experimental Protocol: Quantitative Assay (USP Method)

The following protocol is synthesized from USP general chapters and specific monographs for Hydrocortisone Sodium Phosphate. It uses the Phenylhydrazine (Porter-Silber) colorimetric reaction or HPLC .

Method A: UV-Vis Spectrophotometry (Classic Compendial)

Principle: The C17-dihydroxyacetone side chain reacts with phenylhydrazine to form a yellow bis-phenylhydrazone derivative, measurable at 410 nm.

Reagents:

  • Standard: USP Hydrocortisone Phosphate Triethylamine RS.[3][4]

  • Sample: Hydrocortisone Sodium Phosphate Injection/API.

  • Reagent: Phenylhydrazine Hydrochloride in Sulfuric Acid/Isopropyl Alcohol.

Step-by-Step Workflow:

  • Standard Preparation:

    • Dissolve accurately weighed HPT in water to obtain a concentration of approx. 20 µg/mL .

    • Note: Ensure water is carbon-dioxide free to prevent pH shifts.

  • Sample Preparation:

    • Dilute the HSP sample with water to a matching target concentration (approx. 20 µg/mL equivalent of hydrocortisone).

  • Reaction:

    • Pipet 2.0 mL of Standard and Sample into separate flasks.

    • Add 10.0 mL of Phenylhydrazine reagent.[4]

    • Incubate in a water bath at 60°C for 2 hours .

    • Cool to room temperature.[4]

  • Measurement:

    • Measure Absorbance (A) at 410 nm using a blank (Reagent + Water).

Method B: HPLC (Modern Stability-Indicating)

Principle: Reverse-phase separation based on polarity. HPT elutes differently than HSP if ion-pairing reagents are not used, but in high-salt buffers, the phosphate moiety dominates retention.

  • Column: C18 (4.6 mm x 25 cm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 5.0) : Methanol (50:50).

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

Calculation & Data Analysis

This is the most critical step. You cannot directly compare the weight of the Standard (HPT) to the Sample (HSP) because their molecular weights differ.

The Correction Factor

You must multiply the Standard concentration by the ratio of the molecular weights to determine the concentration of the Sodium salt.


[5][6]


Final Calculation Formula

To calculate the quantity of Hydrocortisone Sodium Phosphate (


) in the sample:


  • 
    : Concentration of HPT Standard (mg/mL).
    
  • 
    : Absorbance or Peak Area.
    
  • 
    : The molecular weight correction factor.
    

Note on Free Hydrocortisone: If the label claim is based on Hydrocortisone (free base) rather than the sodium salt, use the ratio:



References

  • United States Pharmacopeia (USP). Monograph: Hydrocortisone Sodium Phosphate.[7] USP-NF Online. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6000-74-4, Hydrocortisone Sodium Phosphate. PubChem. Link

  • Sigma-Aldrich. Hydrocortisone phosphate triethylamine USP Reference Standard - Product Sheet. Sigma-Aldrich. Link

  • ChemicalBook. Hydrocortisone Sodium Phosphate Properties and Synthesis. ChemicalBook. Link

Sources

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